N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
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Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a useful research compound. Its molecular formula is C20H13ClN2O2S2 and its molecular weight is 412.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the enzymes COX-1 , COX-2 , and 5-LOX . These enzymes play a crucial role in the inflammatory response. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, exhibiting IC50 values in the range of 0.76–9.01 μM . This means it can effectively prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The inhibition of COX-2 by this compound affects the arachidonic acid pathway. Normally, COX-2 would convert arachidonic acid into prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound prevents the production of prostaglandins, thereby reducing inflammation .
Result of Action
The result of the compound’s action is a reduction in inflammation. By inhibiting COX-2 and preventing the production of prostaglandins, the compound can effectively reduce the inflammatory response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s storage conditions can affect its stability. It is recommended to keep the compound in a dark place, under an inert atmosphere . The compound’s efficacy can also be influenced by factors such as the concentration used and the specific conditions of the biological system in which it is used .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit the enzymes COX-1, COX-2, and 5-LOX, which are involved in the inflammatory response . The compound’s interaction with these enzymes is likely due to its thiazole ring, which can form hydrogen bonds and aromatic interactions with amino acid residues in the enzyme’s active site .
Cellular Effects
In cellular systems, this compound has been shown to have anti-inflammatory effects . By inhibiting the aforementioned enzymes, it can reduce the production of pro-inflammatory mediators, thereby modulating the inflammatory response . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active sites of COX-1, COX-2, and 5-LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . This can lead to changes in gene expression and cellular signaling pathways, contributing to its anti-inflammatory effects .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S2/c21-18-11-10-17(27-18)15-12-26-20(22-15)23-19(24)14-8-4-5-9-16(14)25-13-6-2-1-3-7-13/h1-12H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWKLMNFPBQPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.